4,5,7-Trifluoro-2-iodobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7HF3INS |
|---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
4,5,7-trifluoro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7HF3INS/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H |
InChI Key |
NFCGUHSFUXAHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=N2)I)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,7 Trifluoro 2 Iodobenzo D Thiazole
Retrosynthetic Analysis of 4,5,7-Trifluoro-2-iodobenzo[d]thiazole
A retrosynthetic analysis of this compound reveals several plausible synthetic routes. The primary disconnections can be made at the thiazole (B1198619) ring or at the carbon-iodine bond.
Route A: Thiazole Ring Formation Approach
This approach involves the disconnection of the C2-S and C2-N bonds of the thiazole ring. This leads back to the key intermediate, 2-amino-3,4,6-trifluorothiophenol , and a one-carbon electrophile containing iodine. This strategy places the challenge on the synthesis of the highly substituted aminothiophenol precursor and the selection of an appropriate C1-iodo synthon for the subsequent cyclization.
Route B: Late-Stage Iodination Approach
Alternatively, the C2-I bond can be disconnected, suggesting a late-stage iodination of a pre-formed 4,5,7-trifluorobenzo[d]thiazole (B13136932) intermediate. This simplifies the initial ring-forming reaction but requires a regioselective iodination at the C2 position. A sub-pathway of this approach involves the synthesis of 2-amino-4,5,7-trifluorobenzo[d]thiazole , which can then be converted to the target iodo-compound via a Sandmeyer-type reaction. This transfers the synthetic challenge to the introduction of the C2-amino group and its subsequent diazotization and displacement.
| Route | Key Disconnection | Key Intermediate(s) | Primary Challenge |
| A | C2-S and C2-N bonds | 2-amino-3,4,6-trifluorothiophenol | Synthesis of the trifluorinated aminothiophenol. |
| B1 | C2-I bond (Direct Iodination) | 4,5,7-trifluorobenzo[d]thiazole | Regioselective iodination of the benzothiazole (B30560) core. |
| B2 | C2-I bond (Sandmeyer) | 2-amino-4,5,7-trifluorobenzo[d]thiazole | Synthesis of the 2-amino precursor and its diazotization. |
Precursor Synthesis Strategies for the Benzo[d]thiazole Core with Fluorine Substitutions
The successful synthesis of the target compound heavily relies on the efficient preparation of the appropriately fluorinated aromatic precursors.
The synthesis of the trifluorinated benzene (B151609) ring is the foundational step. A plausible starting material for constructing the required substitution pattern is a tetra-substituted fluorobenzene, such as 1,2,3,5-tetrafluorobenzene . This compound serves as a versatile building block in the synthesis of various fluorinated organic molecules. chemimpex.com The synthesis of such polysubstituted fluorobenzenes can be complex, sometimes starting from more highly fluorinated compounds like hexafluorobenzene and employing sequential nucleophilic aromatic substitution (SNAr) reactions. Alternatively, they can be prepared from non-fluorinated aromatics through multi-step sequences involving nitration, halogenation, and diazotization followed by a Schiemann reaction, although achieving the specific 1,2,3,5-substitution pattern can be challenging.
The synthesis of 2-amino-3,4,6-trifluorothiophenol is a critical step in Route A. While the direct synthesis of this specific compound is not widely documented, established methods for synthesizing substituted 2-aminothiophenols can be adapted. ijpsonline.comwikipedia.org A common strategy involves the reduction of a corresponding 2-nitrophenyl disulfide or 2-nitrobenzenesulfonyl chloride. wikipedia.org
A hypothetical route starting from 1,2,3,5-tetrafluorobenzene could involve:
Nitration: Selective nitration of 1,2,3,5-tetrafluorobenzene to introduce a nitro group. The directing effects of the fluorine atoms would need to be carefully considered to achieve the desired regiochemistry.
Thiolation: Introduction of a thiol group ortho to the nitro group. This can be achieved via nucleophilic aromatic substitution of a fluorine atom with a sulfur nucleophile like sodium sulfide.
Reduction: Simultaneous reduction of the nitro group to an amine and, if a disulfide was formed, cleavage to the free thiophenol using a reducing agent like zinc in acetic acid or sodium borohydride.
Formation of the Thiazole Ring in this compound
The final construction of the benzothiazole ring system can be approached through several cyclization strategies.
The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For benzothiazoles, the analogous reaction is the condensation of a 2-aminothiophenol with a one-carbon electrophile. mdpi.com To incorporate the C2-iodo substituent directly, a reagent such as iodoform (CHI3) or carbon diiodide (CI4) could theoretically be used as the C1 source, although such reactions are not common.
A more conventional approach involves the condensation of the 2-aminothiophenol with a carboxylic acid or its derivative, followed by a separate iodination step (as per Route B). nih.gov For instance, reaction with formic acid would yield 4,5,7-trifluorobenzo[d]thiazole, which would then require iodination.
| C1 Electrophile Source | Potential Product from 2-Aminothiophenol | Reference Class |
| Aldehydes | 2-Substituted Benzothiazoles | tku.edu.tworganic-chemistry.org |
| Carboxylic Acids / Acyl Chlorides | 2-Substituted Benzothiazoles | nih.gov |
| Nitriles | 2-Substituted Benzothiazoles | researchgate.net |
| Thioureas / Isothiocyanates | 2-Aminobenzothiazoles | nih.govresearchgate.netnih.gov |
Alternative pathways often prove more efficient for installing the 2-iodo substituent.
Sandmeyer-type Reaction: This is a highly plausible and powerful method corresponding to Route B2. masterorganicchemistry.com The synthesis would proceed via the following steps:
Synthesis of 2-amino-4,5,7-trifluorobenzo[d]thiazole: The precursor, 2-amino-3,4,6-trifluorothiophenol, could be reacted with cyanogen bromide or thiourea to form the 2-amino substituted benzothiazole. researchgate.net
Diazotization: The resulting 2-aminobenzothiazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt. organic-chemistry.org
Iodination: The diazonium salt is then treated with an iodide source, typically potassium iodide, to displace the diazonium group and install the iodine atom at the C2 position, releasing nitrogen gas.
Direct Iodination: This method, corresponding to Route B1, involves the direct electrophilic iodination of the 4,5,7-trifluorobenzo[d]thiazole ring. The benzothiazole nucleus can be susceptible to electrophilic substitution, although the electron-withdrawing nature of the fluorine atoms would deactivate the benzene ring. However, the C2 position of the thiazole ring is often reactive. Direct iodination of benzothiazoles has been achieved using molecular iodine under oxidative and/or acidic conditions. This method avoids the synthesis of the 2-amino intermediate but requires careful control to ensure regioselectivity at the C2 position.
Chemoselectivity and Regioselectivity in Ring-Closure Reactions for Fluorinated Systems
The synthesis of the 4,5,7-trifluorobenzo[d]thiazole scaffold is a pivotal step that requires careful consideration of chemoselectivity and regioselectivity. The presence of multiple fluorine atoms on the benzene ring significantly influences the electronic properties of the precursors, thereby dictating the outcome of the cyclization reaction. A common and effective method for the formation of the benzothiazole core is the Jacobsen benzothiazole synthesis.
This reaction typically involves the cyclization of a 2-aminothiophenol derivative. For the synthesis of the 4,5,7-trifluoro scaffold, a plausible precursor would be 2-amino-3,4,6-trifluorothiophenol. The cyclization can be achieved by reacting this precursor with a suitable electrophilic partner that provides the C2 carbon of the thiazole ring.
The regioselectivity of the ring closure is a critical consideration. In an unsymmetrically substituted aminothiophenol, the cyclization can theoretically proceed in two different ways. However, the electronic and steric effects of the fluorine substituents guide the reaction towards a specific isomer. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, influencing the nucleophilicity of the amino and thiol groups, as well as the stability of the reaction intermediates. While mixtures of regioisomers can form in the synthesis of some fluorinated benzothiazoles, modifications to the Jacobsen cyclization process can allow for the synthesis of pure compounds.
| Precursor | Reagent | Product | Key Considerations |
| 2-Amino-3,4,6-trifluorothiophenol | Formic acid or derivative | 4,5,7-Trifluorobenzo[d]thiazole | Regioselectivity of cyclization |
| 2-Amino-3,4,6-trifluorothiophenol | Carbon disulfide | 4,5,7-Trifluorobenzo[d]thiazole-2-thiol | Subsequent functionalization at C2 needed |
Introduction of the 2-Iodo Moiety
Once the 4,5,7-trifluorobenzo[d]thiazole scaffold is in hand, the next critical step is the introduction of the iodine atom at the 2-position. The choice of iodination strategy is crucial for achieving high yield and selectivity.
Direct Iodination Strategies on the Benzo[d]thiazole Scaffold
Direct iodination of the benzothiazole ring system can be achieved using various iodinating agents. However, this approach often faces challenges in controlling the site of iodination. The benzothiazole nucleus has multiple positions susceptible to electrophilic attack. In the case of electron-deficient benzothiazoles, direct iodination under strongly oxidative and acidic conditions can lead to a mixture of iodinated products. acs.orgacs.orgnih.gov Research has shown that under such conditions, iodination may preferentially occur on the benzene ring, for instance, at the 4- and 7-positions, leading to di-iodinated products. acs.orgacs.orgnih.gov
Indirect Iodination via Halogen Exchange or Diazotization-Iodination
Given the potential difficulties with direct iodination, indirect methods often provide a more reliable and regioselective route to the desired product.
Halogen Exchange: If a 2-bromo or 2-chloro-4,5,7-trifluorobenzo[d]thiazole precursor were available, a halogen exchange reaction could be envisioned. This typically involves reacting the halo-precursor with an iodide salt, often in the presence of a copper catalyst (a Finkelstein-type reaction). However, the success of this method depends on the relative reactivity of the carbon-halogen bonds.
Diazotization-Iodination: A more robust and widely used method for the regioselective introduction of iodine onto a heterocyclic ring is the Sandmeyer-type reaction. This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide.
For the synthesis of this compound, this would entail the following steps:
Synthesis of the precursor: 2-Amino-4,5,7-trifluorobenzo[d]thiazole would be required as the starting material. This can be synthesized through various methods, such as the reaction of 2-amino-3,4,6-trifluorothiophenol with cyanogen bromide.
Diazotization: The 2-amino group is converted into a diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0-5 °C).
Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide or an aqueous solution of iodine, to yield the 2-iodo derivative.
This method is generally highly regioselective, as the iodine is introduced specifically at the position of the original amino group.
| Method | Precursor | Reagents | Product | Advantages/Disadvantages |
| Direct Iodination | 4,5,7-Trifluorobenzo[d]thiazole | I2 / Oxidizing Agent | Mixture of iodinated products | One step, but poor selectivity |
| Halogen Exchange | 2-Bromo-4,5,7-trifluorobenzo[d]thiazole | NaI, Cu(I) catalyst | This compound | Potentially mild, but requires specific precursor |
| Diazotization-Iodination | 2-Amino-4,5,7-trifluorobenzo[d]thiazole | 1. NaNO2, H+2. KI | This compound | High regioselectivity, but multi-step |
Control of Site-Selectivity for Iodine Introduction in Polyfluorinated Benzo[d]thiazoles
The control of site-selectivity is paramount in the synthesis of specifically substituted polyfluorinated benzothiazoles. As discussed, direct electrophilic iodination of the 4,5,7-trifluorobenzo[d]thiazole scaffold is likely to be unselective. The powerful electron-withdrawing effects of the fluorine atoms significantly deactivate the benzene ring towards electrophilic attack. While this deactivation might direct substitution towards the thiazole ring, the precise outcome is difficult to predict without experimental data.
Therefore, the most effective strategy for ensuring the introduction of iodine exclusively at the 2-position is to utilize a precursor where the 2-position is pre-functionalized in a way that allows for its conversion to an iodo group. The diazotization of 2-amino-4,5,7-trifluorobenzo[d]thiazole stands out as the most reliable method for achieving this specific transformation. This approach circumvents the issue of competing reaction sites inherent in direct iodination methods and provides unambiguous control over the final product's structure.
Reactivity and Transformation of 4,5,7 Trifluoro 2 Iodobenzo D Thiazole
Reactivity of the 2-Iodo Group in Cross-Coupling Reactions
The iodine atom at the 2-position of the benzothiazole (B30560) core is an excellent leaving group, making this position highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is primarily exploited for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium catalysts are exceptionally effective for activating the C-I bond in aryl iodides like 4,5,7-Trifluoro-2-iodobenzo[d]thiazole. libretexts.org The high reactivity of the C-I bond compared to other aryl halides (I >> Br > OTf >> Cl > F) ensures that these coupling reactions can often proceed under mild conditions. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-iodobenzothiazole (B74616) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl or vinyl-aryl bonds.
Sonogashira Coupling: To introduce an alkyne moiety at the 2-position, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net
Negishi Coupling: The Negishi coupling uses an organozinc reagent as the nucleophilic partner. libretexts.org This method is known for its high functional group tolerance and is effective for creating C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds.
Below is a table of representative conditions for these reactions, illustrating their potential application to this compound.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 2-Arylbenzo[d]thiazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 2-Alkynylbenzo[d]thiazole |
| Negishi | Organozinc halide | Pd(PPh₃)₄ or Pd(dba)₂/Ligand | None | THF, Dioxane | 2-Alkyl/Arylbenzo[d]thiazole |
Copper-Catalyzed Coupling Reactions
Copper catalysts play a significant role in coupling reactions, either as the primary catalyst or as a co-catalyst. In the context of the Sonogashira reaction, copper(I) is essential for the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle.
Furthermore, copper is the classic catalyst for Ullmann-type reactions, which are used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions typically involve coupling an aryl halide with an alcohol, amine, or thiol, often at elevated temperatures. Modern variations of these reactions can proceed under milder conditions with the use of appropriate ligands.
| Reaction Type | Nucleophile | Catalyst System | Base | Solvent | Typical Product |
| Sonogashira (Co-catalyst) | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-Alkynylbenzo[d]thiazole |
| Ullmann Condensation | Amine (R₂NH) | CuI / Ligand | K₂CO₃ | DMF, DMSO | 2-Aminobenzo[d]thiazole |
| Ullmann Condensation | Alcohol (ROH) | CuI / Ligand | Cs₂CO₃ | Toluene | 2-Alkoxybenzo[d]thiazole |
Nickel and Other Transition Metal-Mediated Transformations
As a more abundant and economical alternative to palladium, nickel-based catalysts have gained prominence in cross-coupling chemistry. nih.gov Nickel catalysts can mediate Suzuki-Miyaura and Negishi-type couplings, often with different reactivity and selectivity profiles compared to palladium. They are particularly useful for coupling with less reactive electrophiles or for activating different types of bonds. For a highly reactive substrate like an aryl iodide, nickel catalysis provides a viable and cost-effective synthetic route.
Mechanistic Insights into Cross-Coupling Pathways of 2-Iodobenzo[d]thiazoles
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. libretexts.orgnih.govyoutube.com
Oxidative Addition: The cycle begins with the coordinatively unsaturated Pd(0) catalyst inserting into the carbon-iodine bond of the this compound. This is typically the rate-determining step and results in a square planar Pd(II) complex.
Transmetalation: The organometallic coupling partner (e.g., from boron in Suzuki, or zinc in Negishi reactions) transfers its organic group to the palladium center, displacing the iodide. This step regenerates the metal halide salt.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then enter another cycle. youtube.com
The electron-deficient nature of the benzothiazole ring system can influence the rates of these steps, particularly the initial oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Benzene (B151609) Ring
While the 2-iodo group is the primary site for cross-coupling, the benzene portion of the molecule is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of three strongly electron-withdrawing fluorine atoms. core.ac.uk
Influence of Trifluorination on SNAr Reactivity
The three fluorine atoms on the benzene ring have a profound activating effect on SNAr reactivity. This is due to their powerful inductive electron-withdrawing effect, which polarizes the ring carbons, making them highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols).
The mechanism of SNAr is a two-step addition-elimination process:
Nucleophilic Addition: A nucleophile attacks one of the fluorine-bearing carbons, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
Elimination: The aromaticity is restored as the fluoride (B91410) ion is expelled.
The high electronegativity of fluorine is crucial for this process. It strongly stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the first, rate-determining step. stackexchange.com This is why, contrary to SN1/SN2 reactions, aryl fluorides are often more reactive in SNAr than other aryl halides. stackexchange.com The presence of three such atoms in this compound makes the ring exceptionally electron-deficient and thus highly reactive towards SNAr. The regioselectivity of the substitution (i.e., which fluorine is replaced) would be influenced by both the electronic effects of the fused thiazole (B1198619) ring and the specific nucleophile used.
| Nucleophile | Reagent Example | Base | Solvent | Potential Product |
| Amine | Piperidine | K₂CO₃ | DMSO | Substituted aminofluorobenzo[d]thiazole |
| Alkoxide | Sodium methoxide | (Self-basic) | Methanol | Substituted methoxyfluorobenzo[d]thiazole |
| Thiolate | Sodium thiophenoxide | (Self-basic) | DMF | Substituted phenylthiofluorobenzo[d]thiazole |
Insufficient Information to Generate Article on "this compound"
A comprehensive search of scientific literature, chemical databases, and patent archives has revealed a significant lack of specific information regarding the chemical compound this compound. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound.
While general principles of the reactivity of polyfluorinated aromatic compounds and benzothiazole derivatives are well-documented, detailed research findings, including specific data on site selectivity of nucleophilic attack, reactant scope for SNAr transformations, strategies for electrophilic substitution, and directed ortho-metalation for this compound, are not available in the public domain.
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Metalation and Subsequent Electrophilic Quenching Reactions
Lithiation and Grignard Reactions at the Iodo Position and/or Ring Carbons
The presence of an iodine atom on the benzothiazole ring suggests that this compound would be a prime candidate for metal-halogen exchange reactions to form organometallic intermediates.
Lithiation: Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to result in a rapid iodine-lithium exchange at the C-2 position. This would generate the corresponding 2-lithio-4,5,7-trifluorobenzo[d]thiazole. This highly reactive intermediate could then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position.
Grignard Reactions: The formation of a Grignard reagent would likely proceed via the reaction of this compound with magnesium metal. This reaction may require activation of the magnesium. The resulting 2-(magnesioiodo)-4,5,7-trifluorobenzo[d]thiazole could then be used in reactions with aldehydes, ketones, nitriles, and other electrophiles.
It is important to note that the acidic protons on the benzothiazole ring are not anticipated to interfere with these reactions under standard conditions. However, the strong electron-withdrawing effect of the fluorine atoms could influence the stability and reactivity of the organometallic intermediates.
Radical Reactions Involving this compound
The carbon-iodine bond in this compound is the most likely site for initiating radical reactions due to its relatively low bond dissociation energy.
Photoinduced Transformations
Upon irradiation with UV light, particularly in the presence of a suitable sensitizer, the C-I bond is expected to undergo homolytic cleavage. This would generate a 4,5,7-trifluorobenzo[d]thiazol-2-yl radical and an iodine radical. In the absence of a trapping agent, these radicals could recombine or react with the solvent. In the presence of a hydrogen atom donor, the aryl radical would be reduced to 4,5,7-trifluorobenzo[d]thiazole (B13136932).
Single-Electron Transfer (SET) Chemistry
This compound is a potential candidate for single-electron transfer reactions. Electron-rich species, such as certain organic donors or photoredox catalysts in their excited state, could transfer a single electron to the molecule. This would form a radical anion, which would be expected to rapidly fragment by expelling an iodide ion to generate the 4,5,7-trifluorobenzo[d]thiazol-2-yl radical.
Generation and Trapping of Aryl Radicals
The 4,5,7-trifluorobenzo[d]thiazol-2-yl radical, generated via photoinduced cleavage or SET, would be a reactive intermediate capable of participating in various transformations. It could be "trapped" by radical acceptors such as alkenes or alkynes in addition reactions, or it could participate in atom transfer reactions. For instance, in the presence of a suitable trapping agent, a new carbon-carbon or carbon-heteroatom bond could be formed at the 2-position of the benzothiazole ring. The high electrophilicity of the polyfluorinated aryl radical would likely favor reactions with electron-rich trapping agents.
Applications of 4,5,7 Trifluoro 2 Iodobenzo D Thiazole As a Synthetic Building Block
Precursor to Functionalized Fluoro-benzo[d]thiazole Derivatives
The presence of an iodine atom at the 2-position of the benzothiazole (B30560) ring system makes 4,5,7-Trifluoro-2-iodobenzo[d]thiazole an excellent substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its role as a precursor for a wide range of functionalized fluoro-benzo[d]thiazole derivatives.
Synthesis of Novel Fluoro-benzo[d]thiazole Heterocycles
The carbon-iodine bond in this compound is readily activated by transition metal catalysts, such as palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has been exploited in the synthesis of novel heterocyclic systems. For instance, in the development of potent and selective aldose reductase inhibitors, a related compound, 4,5,7-trifluoro-2-methylthiobenzo[d]thiazole, is synthesized, highlighting the utility of the trifluorobenzothiazole core in medicinal chemistry. The 2-iodo variant serves as a key intermediate for introducing a variety of functional groups and building more complex heterocyclic structures through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the attachment of aryl, alkynyl, and amino moieties, respectively, leading to the generation of a library of novel fluoro-benzo[d]thiazole derivatives with diverse substitution patterns.
Construction of Complex Polycyclic and Fused Ring Systems
The strategic placement of the iodo group on the benzothiazole core allows for its participation in intramolecular cyclization reactions, leading to the formation of complex polycyclic and fused ring systems. By introducing a suitable reactive partner at another position of the molecule, often through a prior cross-coupling reaction, a subsequent ring-closing reaction can be initiated. This approach is a powerful strategy for building intricate molecular architectures that would be challenging to assemble through other synthetic routes. For example, a functional group introduced via a Suzuki coupling can be designed to undergo a subsequent intramolecular Heck reaction, leading to the formation of a new fused ring. This methodology provides access to a wide range of structurally unique polycyclic aromatic systems containing the fluorinated benzothiazole motif.
Role in the Synthesis of Fluorinated Organometallic Reagents
The iodine atom in this compound can be readily converted into an organometallic species through halogen-metal exchange reactions. This transformation is crucial for its application as a nucleophilic building block in organic synthesis.
Treatment of this compound with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures results in a lithium-halogen exchange, yielding the corresponding 2-lithio-4,5,7-trifluorobenzo[d]thiazole. wikipedia.orgharvard.edu Similarly, reaction with magnesium metal can generate the Grignard reagent, 2-(magnesioiodo)-4,5,7-trifluorobenzo[d]thiazole. researchgate.net
These newly formed organometallic reagents are highly reactive nucleophiles that can participate in a variety of subsequent reactions. They can be quenched with electrophiles to introduce a wide range of substituents at the 2-position of the benzothiazole ring. For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, while reaction with carbon dioxide will produce the corresponding carboxylic acid. This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides a powerful and versatile method for the synthesis of a diverse array of 2-substituted-4,5,7-trifluorobenzo[d]thiazole derivatives.
Intermediate for Materials Science Applications (excluding biological activity/efficacy)
The unique electronic properties conferred by the trifluorinated benzothiazole scaffold make this compound a valuable intermediate in the synthesis of materials for various technological applications.
Precursors for Organic Electronic Materials
The electron-withdrawing nature of the trifluoromethyl groups and the thiazole (B1198619) ring makes the 4,5,7-trifluorobenzo[d]thiazole (B13136932) core an attractive building block for n-type organic semiconductors. These materials are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
By utilizing cross-coupling reactions, such as Suzuki and Stille couplings, on this compound, chemists can introduce various aromatic and heteroaromatic moieties. This allows for the synthesis of extended π-conjugated systems with tailored electronic and photophysical properties. The ability to precisely control the molecular architecture through these synthetic transformations is crucial for optimizing the performance of the resulting organic electronic materials. The resulting polymers and small molecules often exhibit desirable properties such as high electron mobility and good thermal stability.
Synthesis of Ligands for Catalysis
The benzothiazole nitrogen atom in derivatives of this compound can act as a coordination site for metal ions. By strategically functionalizing the benzothiazole core, it is possible to design and synthesize novel ligands for transition metal catalysis.
For example, a bidentate or pincer-type ligand can be constructed by introducing coordinating groups at the 2-position and other accessible positions of the benzothiazole ring system. The electronic properties of the resulting metal complexes can be fine-tuned by the number and position of the fluorine atoms on the aromatic ring, which in turn can influence the catalytic activity and selectivity of the complex. These tailored ligands can find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For a molecule such as 4,5,7-Trifluoro-2-iodobenzo[d]thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete assignment of its structure.
¹⁹F NMR spectroscopy is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts, which are highly sensitive to the electronic environment. mdpi.com For this compound, three distinct signals would be expected in the ¹⁹F NMR spectrum, one for each fluorine atom at the C4, C5, and C7 positions.
The chemical shifts (δ) of these fluorine atoms would provide initial insights into their local environments. The analysis would also focus on the spin-spin coupling constants (J-couplings). Homonuclear fluorine-fluorine (¹⁹F-¹⁹F) couplings and heteronuclear fluorine-proton (¹⁹F-¹H) couplings are typically observed over several bonds. mdpi.commiamioh.edu These coupling patterns are crucial for determining the relative positions of the fluorine atoms and the single proton on the aromatic ring.
Table 1: Predicted ¹⁹F NMR Data for this compound (Note: This table is predictive as experimental data is not available. Values are based on typical ranges for similar structures.)
| Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
|---|---|---|
| F at C4 | -130 to -150 | J(F4-F5), J(F4-H6) |
| F at C5 | -140 to -160 | J(F5-F4), J(F5-H6) |
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the proton at the C6 position and its neighboring fluorine atoms, if any significant coupling exists.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the ¹³C signal for the C6 carbon by its correlation to the H6 proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be critical for assigning the quaternary carbons, including those bonded to fluorine (C4, C5, C7), the iodine (C2), and the carbons of the thiazole (B1198619) ring (C8, C9), by observing their long-range correlations with the H6 proton.
Nuclear Overhauser Effect (NOE) spectroscopy is used to determine the spatial proximity of atoms within a molecule. For a planar aromatic system like this compound, NOE studies (such as NOESY or ROESY) would be of limited utility for stereochemical assignment, as there are no stereocenters. However, they could confirm through-space proximity between the proton at C6 and the fluorine atoms at C5 and C7, further corroborating the structural assignments.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₇HF₃IN₂S, the expected exact mass would be calculated and compared to the experimental value to confirm the compound's composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of the iodine atom (I•).
Cleavage of the thiazole ring.
Sequential loss of fluorine or related fragments.
Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.
X-ray Crystallography for Solid-State Structure Determination and Conformation
Table 2: Key Structural Parameters Obtainable from X-ray Crystallography (Note: This table lists parameters that would be determined from the analysis.)
| Parameter | Description |
|---|---|
| Bond Lengths | C-F, C-I, C-S, C-N, C-C bond distances |
| Bond Angles | Angles within the fused ring system |
| Dihedral Angles | Torsion angles, confirming planarity |
| Unit Cell Dimensions | Dimensions of the crystal lattice (a, b, c, α, β, γ) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. It would also show characteristic peaks for the aromatic ring system and the C-F bonds. The C-I and C-S stretching vibrations, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.
Together, these spectra provide a vibrational fingerprint of the molecule, confirming the presence of the key structural motifs. mdpi.comresearchgate.net
The scientific literature contains information on a variety of other substituted benzothiazole (B30560) derivatives, including their synthesis and spectroscopic analysis using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Methodologies for the structural determination of related compounds, in some cases including X-ray crystallography, are also documented.
However, detailed research findings, including specific spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectra, and mass spectra) and crystallographic data for this compound, are not available in the public domain based on the conducted searches. Furthermore, no information was found regarding chiral derivatives of this specific compound, and consequently, no data on their chiroptical spectroscopy is available.
Therefore, it is not possible to provide the requested article with detailed data tables and in-depth research findings for the specified compound at this time.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Greener Synthetic Routes
Conventional methods for the synthesis of benzothiazole (B30560) derivatives often rely on harsh reaction conditions, toxic reagents, and metal catalysts, leading to environmental concerns. nih.goveurekaselect.com Future research will undoubtedly focus on the development of more eco-friendly and sustainable synthetic protocols. This includes the adoption of green chemistry principles such as the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. airo.co.in
Key areas of development include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. airo.co.in
Use of green solvents: Replacing traditional volatile organic compounds with water, ethanol, ionic liquids, or deep eutectic solvents can minimize environmental impact. airo.co.inorgchemres.org
Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions. nih.gov
Catalyst-free and metal-free reactions: Designing synthetic routes that avoid the use of heavy metal catalysts is a significant goal for sustainable chemistry. rsc.orgnih.gov
| Green Synthesis Approach | Key Advantages | Representative Example (General Benzothiazole Synthesis) |
| Microwave Irradiation | Reduced reaction times, lower energy consumption. | Condensation of o-aminothiophenol and an aldehyde in ethanol. airo.co.in |
| Solvent-Free Synthesis | Avoids hazardous solvent disposal, reduces waste. | Heating o-aminothiophenol and a ketone with a catalyst like p-toluenesulfonic acid. airo.co.in |
| Ionic Liquids/Deep Eutectic Solvents | Non-toxic, biodegradable, and recyclable solvent systems. | --- |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Laccase-catalyzed condensation of 2-aminothiophenol with aryl-aldehydes. nih.gov |
Exploration of Novel Reactivity Patterns for the Trifluoro- and Iodo-Substituents
The trifluoro- and iodo-substituents on the benzothiazole ring offer distinct reactivity profiles that can be exploited for further molecular elaboration. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the benzothiazole core, while the carbon-iodine bond serves as a versatile handle for cross-coupling reactions.
Future research will likely focus on:
Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The electron-deficient nature of the fluorinated ring should facilitate SNAr reactions, allowing for the introduction of a variety of nucleophiles. The relative reactivity of the fluorine atoms at positions 4, 5, and 7 will be a key area of investigation.
Halogen Bonding: The iodine atom can act as a halogen bond donor, which could be utilized in catalyst design and crystal engineering. rsc.org
Hypervalent Iodine Chemistry: The iodo-substituent can be oxidized to form hypervalent iodine reagents, enabling a range of unique transformations.
Radical Reactions: Perfluoroalkyl iodides are known to generate perfluoroalkyl radicals, suggesting that the iodo-group on the benzothiazole could be used to initiate radical reactions for C-H functionalization. nih.gov
Chemo- and Regioselective Functionalization Strategies
A major challenge and a significant area of future research will be the development of methods for the selective functionalization of the 4,5,7-Trifluoro-2-iodobenzo[d]thiazole core. The presence of multiple reactive sites (C-F, C-I, and C-H bonds) necessitates precise control over reaction conditions to achieve the desired regioselectivity.
Emerging strategies are expected to include:
Directed C-H Functionalization: Utilizing directing groups to achieve regioselective activation and functionalization of specific C-H bonds on the benzene (B151609) ring. nih.gov
Regioselective Metal-Halogen Exchange: Fine-tuning of reaction conditions and reagents to selectively activate either the C-I or a C-F bond for metalation and subsequent reaction with electrophiles. uni-muenchen.de
Catalytic C-H Borylation: Iridium-catalyzed C-H borylation has been shown to be effective for the regioselective functionalization of benzothiadiazoles and could be applied to this system. nih.gov
Orthogonal Reactivity: Developing reaction conditions that allow for the selective transformation of one halogen substituent in the presence of the others.
| Functionalization Strategy | Target Bond | Potential Outcome |
| Directed C-H Functionalization | C-H | Introduction of various functional groups at specific positions. nih.gov |
| Regioselective Br/Mg Exchange (by analogy) | C-Br (in related systems) | Formation of Grignard reagents at specific positions for further reactions. uni-muenchen.de |
| Ir-catalyzed C-H Borylation | C-H | Access to versatile borylated building blocks for cross-coupling reactions. nih.gov |
Utilization in Advanced Catalytic Systems
The unique electronic and structural features of this compound make it an interesting candidate for incorporation into advanced catalytic systems.
Future directions may involve:
Ligand Design: The benzothiazole core can be elaborated into novel ligands for transition metal catalysis. The fluorine substituents can be used to tune the electronic properties of the ligand and, consequently, the reactivity of the metal center.
Organocatalysis: The development of organocatalysts based on the benzothiazole scaffold, where the iodine atom could participate in halogen bonding interactions to activate substrates. rsc.org
Photocatalysis: Benzothiazole derivatives have been investigated as components of photocatalytic systems. The heavy iodine atom could potentially promote intersystem crossing and enhance the efficiency of photocatalytic cycles.
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and ease of scalability. sioc-journal.cnspringerprofessional.de The integration of flow chemistry and automation is a rapidly growing area in chemical synthesis and is highly relevant for the future development of chemistries involving this compound.
Future research in this area will likely focus on:
Automated Multi-step Synthesis: Developing continuous flow processes for the multi-step synthesis of derivatives of this compound, minimizing the need for isolation and purification of intermediates. durham.ac.ukacs.orgresearchgate.net
Safe Handling of Hazardous Reagents: Flow reactors allow for the safe in-situ generation and use of hazardous reagents that might be required for the functionalization of the title compound. springerprofessional.de
High-Throughput Screening: Utilizing automated flow systems for the rapid optimization of reaction conditions and for the synthesis of libraries of derivatives for biological or materials screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
